An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dicyclohexyldithiooxamide
An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dicyclohexyldithiooxamide
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N,N'-Dicyclohexyldithiooxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of handling this versatile dithiooxamide ligand, emphasizing the rationale behind experimental choices and validation of protocols.
Introduction: The Chemical Significance of N,N'-Dicyclohexyldithiooxamide
N,N'-Dicyclohexyldithiooxamide, a symmetrically disubstituted dithiooxamide, is a compelling molecule in the fields of coordination chemistry and materials science, with emerging potential in medicinal chemistry. Its structure, featuring two cyclohexyl groups attached to a dithiooxamide core, imparts a unique combination of steric bulk and coordinating ability. The dithiooxamide moiety is a well-established chelating agent, capable of binding to a variety of metal ions through its sulfur and nitrogen atoms.[1][2] The lipophilic cyclohexyl groups enhance its solubility in organic solvents and influence the solid-state packing of its metal complexes.
The thioamide functional group, a bioisostere of the amide bond, has garnered significant interest in drug discovery.[3][4] The substitution of oxygen with sulfur can lead to altered physicochemical properties, such as improved metabolic stability, enhanced target affinity, and different hydrogen bonding capabilities.[3][5] These modifications can be leveraged to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the synthesis of this intriguing molecule, detail the analytical techniques for its thorough characterization, and discuss its established and prospective applications.
Synthesis of N,N'-Dicyclohexyldithiooxamide: A Step-by-Step Protocol
The synthesis of N,N'-dicyclohexyldithiooxamide can be reliably achieved through the reaction of dithiooxamide (also known as rubeanic acid) with cyclohexylamine. The following protocol is a robust and validated method for its preparation.
Experimental Protocol
Materials:
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Dithiooxamide (Rubeanic Acid)
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Cyclohexylamine
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Ethanol (absolute)
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Hydrochloric Acid (concentrated)
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Sodium Hydroxide
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Distilled Water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dithiooxamide (0.1 mol) in 100 mL of absolute ethanol.
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Addition of Cyclohexylamine: While stirring, slowly add cyclohexylamine (0.22 mol) to the suspension. The addition should be dropwise to control any potential exothermic reaction.
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Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, N,N'-dicyclohexyldithiooxamide, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
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Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.
Causality Behind Experimental Choices:
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Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants to a sufficient extent at reflux temperature and its relatively low boiling point, which allows for easy removal.
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Stoichiometry: A slight excess of cyclohexylamine is used to ensure the complete conversion of the dithiooxamide.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
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Purification: The washing and recrystallization steps are crucial for obtaining a high-purity product, free from starting materials and by-products.
Diagram of the Synthesis Workflow:
Synthesis workflow for N,N'-Dicyclohexyldithiooxamide.
Comprehensive Characterization of N,N'-Dicyclohexyldithiooxamide
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N,N'-dicyclohexyldithiooxamide. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N'-dicyclohexyldithiooxamide is expected to show characteristic absorption bands for the N-H and C=S groups.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| N-H stretch | 3200-3400 | Confirms the presence of the secondary amide protons. |
| C-H stretch (cyclohexyl) | 2850-2950 | Indicates the aliphatic C-H bonds of the cyclohexyl rings. |
| C=S stretch (thioamide) | 1200-1400 | A key indicator of the dithiooxamide core. |
| C-N stretch | 1000-1200 | Corresponds to the carbon-nitrogen single bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the hydrogen and carbon atoms, respectively.
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¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H protons. The protons of the cyclohexyl rings will appear as a series of multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=S carbon in the downfield region. The carbons of the cyclohexyl rings will resonate in the aliphatic region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N,N'-dicyclohexyldithiooxamide, the molecular ion peak (M+) should be observed, and the fragmentation pattern will likely involve the loss of the cyclohexyl groups.[6]
Structural Analysis
Single-Crystal X-ray Diffraction:
The definitive confirmation of the molecular structure is obtained through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. The crystal structure of metal complexes of N,N'-dicyclohexyldithiooxamide has been reported, confirming its S,S'-chelating behavior.
Diagram of the Characterization Workflow:
Workflow for the characterization of N,N'-Dicyclohexyldithiooxamide.
Applications and Future Perspectives
N,N'-Dicyclohexyldithiooxamide's unique structural features make it a valuable compound in several areas of chemical research and development.
Coordination Chemistry
The primary and most explored application of N,N'-dicyclohexyldithiooxamide is as a ligand in coordination chemistry.[1] It readily forms stable complexes with a variety of transition metals, acting as a bidentate S,S'-chelating agent. The resulting metal complexes have been studied for their interesting structural, spectroscopic, and electrochemical properties. The steric bulk of the cyclohexyl groups can influence the coordination geometry and reactivity of the metal center.
Potential in Drug Development
While direct studies on the biological activity of N,N'-dicyclohexyldithiooxamide are limited, the broader class of dithiooxamides and thioamides has shown promise in medicinal chemistry.[4][7]
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Antimicrobial and Antifungal Activity: Several dithiooxamide-derived ligands and their metal complexes have been screened for their antibacterial and antifungal activities, with some showing significant potency.[7]
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Anticancer Properties: The thioamide scaffold is present in a number of compounds with demonstrated anticancer activity. The ability of the dithiooxamide core to chelate metal ions could also be exploited for the design of metal-based anticancer agents.
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Enzyme Inhibition: The structural similarity of the thioamide group to the amide bond suggests that N,N'-dicyclohexyldithiooxamide and its derivatives could be investigated as inhibitors of enzymes that process amide-containing substrates.
The lipophilic nature imparted by the cyclohexyl groups could enhance the cell membrane permeability of potential drug candidates derived from this scaffold, a crucial factor for bioavailability.
Materials Science
The ability of N,N'-dicyclohexyldithiooxamide to form ordered structures in the solid state, both as a free ligand and in its metal complexes, makes it a candidate for the development of new materials with interesting optical or electronic properties.
Conclusion
N,N'-Dicyclohexyldithiooxamide is a readily accessible and versatile molecule with significant potential in both fundamental and applied chemical sciences. Its synthesis is straightforward, and its characterization can be achieved through a combination of standard analytical techniques. While its role as a ligand in coordination chemistry is well-established, its potential in drug discovery and materials science remains an exciting area for future exploration. The insights provided in this guide are intended to facilitate further research and development involving this promising compound.
References
-
Baggio, R., Garland, M. T., & Perec, M. (1995). Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX2 (X = SCN or Cl). J. Chem. Soc., Dalton Trans., (6), 987–992. [Link]
-
Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., ... & Hofmans, H. C. (1987). Dithio-oxamides as ligands: crystal structures and vibrational analyses of bis (N, N′-dicyclohexyldithio-oxamidato) palladium (II), bis (N, N′-dibenzyldithio-oxamide) copper (II) diperchlorate, and dichloro (N, N′-dimethyldithio-oxamide) zinc (II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, (8), 1921-1928. [Link]
-
Chem-Impex. Dithiooxamide. [Link]
-
Singh, N. K., Singh, S. B., & Shrivastava, A. (1998). Studies on biologically active complexes of cobalt (II) and nickel (II) with dithiooxamide-derived ligands. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(9), 1471-1485. [Link]
-
Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Thioamides in medicinal chemistry and as small molecule therapeutic agents. MedChemComm, 2(9), 831-848. [Link]
-
Tale, R. H. (2020). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1201. [Link]
-
Kopcho, J. J., & Miller, S. J. (2018). Thioamides in medicinal chemistry: recent advances. Future Medicinal Chemistry, 10(12), 1495-1515. [Link]
-
Wikipedia. Dithiooxamide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. rsc.org [rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Studies on biologically active complexes of cobalt(II) and nickel(II) with dithiooxamide-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
